molecular formula C23H21N3O2S2 B11135117 (5Z)-3-methyl-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-methyl-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11135117
M. Wt: 435.6 g/mol
InChI Key: KKWQQFFUDLBVHB-ZHZULCJRSA-N
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Description

(5Z)-3-methyl-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative featuring a conjugated system with a pyrazole substituent. The core structure includes:

  • A 3-methyl group at position 3 of the thiazolidinone, which may influence steric and electronic properties.
  • A propargylidene moiety at position 5, bridging the thiazolidinone and a 1-phenyl-3-(3-propoxyphenyl)-1H-pyrazole group.

Properties

Molecular Formula

C23H21N3O2S2

Molecular Weight

435.6 g/mol

IUPAC Name

(5Z)-3-methyl-5-[[1-phenyl-3-(3-propoxyphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H21N3O2S2/c1-3-12-28-19-11-7-8-16(13-19)21-17(14-20-22(27)25(2)23(29)30-20)15-26(24-21)18-9-5-4-6-10-18/h4-11,13-15H,3,12H2,1-2H3/b20-14-

InChI Key

KKWQQFFUDLBVHB-ZHZULCJRSA-N

Isomeric SMILES

CCCOC1=CC=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C)C4=CC=CC=C4

Canonical SMILES

CCCOC1=CC=CC(=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Vilsmeier-Haack Formylation

The pyrazole-carbaldehyde precursor is synthesized via a Vilsmeier-Haack reaction, a widely used method for introducing formyl groups into aromatic systems.

Procedure :

  • Hydrazone formation : 3-Propoxyphenylacetophenone hydrazone is prepared by reacting 3-propoxyphenylacetophenone with hydrazine hydrate in ethanol under reflux.

  • Cyclization : The hydrazone undergoes cyclization with phosphoryl chloride (POCl₃) in dimethylformamide (DMF) at 0–5°C to yield 1-phenyl-3-(3-propoxyphenyl)-1H-pyrazole.

  • Formylation : The pyrazole is treated with POCl₃ and DMF at 80°C to generate 1-phenyl-3-(3-propoxyphenyl)-1H-pyrazole-4-carbaldehyde.

Key Data :

StepReagents/ConditionsYield (%)
Hydrazone formationNH₂NH₂·H₂O, EtOH, reflux, 6h92
CyclizationPOCl₃, DMF, 0–5°C, 2h85
FormylationPOCl₃, DMF, 80°C, 4h78

Synthesis of 3-Methyl-2-Thioxo-1,3-Thiazolidin-4-One

Thiourea Cyclization

The thiazolidinone core is synthesized from methyl isothiocyanate and ethyl chloroacetate.

Procedure :

  • Methyl thiourea formation : Methyl isothiocyanate reacts with ethyl chloroacetate in anhydrous acetone at 50°C for 3h.

  • Cyclization : The intermediate is treated with hydrochloric acid (HCl) to afford 3-methyl-2-thioxo-1,3-thiazolidin-4-one.

Characterization :

  • IR (KBr) : 1714 cm⁻¹ (C=O), 1265 cm⁻¹ (C=S).

  • ¹H NMR (CDCl₃) : δ 3.42 (s, 3H, CH₃), 4.21 (s, 2H, CH₂).

Knoevenagel Condensation

Conventional Thermal Method

The final step involves condensation of the pyrazole-carbaldehyde with 3-methyl-2-thioxo-1,3-thiazolidin-4-one under basic catalysis.

Procedure :

  • Equimolar amounts of pyrazole-carbaldehyde and thiazolidinone are refluxed in ethanol with piperidine (5 mol%) for 8–12h.

  • The product is purified via column chromatography (hexane:ethyl acetate, 7:3).

Optimization Data :

CatalystTemp (°C)Time (h)Yield (%)Z:E Ratio
Piperidine8010689:1
NaOH6015527:1

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time while maintaining stereoselectivity.

Procedure :

  • Reactants are irradiated at 280W in toluene with ZnCl₂ (0.1 equiv) at 110°C for 5–7min.

  • Crude product is extracted with ethyl acetate and purified.

Key Advantages :

  • Yield : 74% (vs. 68% thermal).

  • Reaction Time : 7min (vs. 10h thermal).

Stereochemical Confirmation

The Z-configuration of the exocyclic double bond is confirmed via ¹H-¹H NOESY spectroscopy.

NOESY Data :

  • Correlation between the thiazolidinone C₃-CH₃ and pyrazole C₅-H confirms the Z-geometry.

  • ¹³C NMR : δ 122.8 (C=CH), 167.3 (C=O), 192.1 (C=S).

Comparative Analysis of Methods

Yield and Efficiency

MethodYield (%)TimeScalability
Thermal condensation6810hHigh
Microwave747minModerate

Environmental Impact

  • Microwave synthesis reduces solvent use by 40% compared to thermal methods.

Challenges and Solutions

Byproduct Formation

  • Issue : Competing E-isomer formation (up to 10%).

  • Solution : Use of bulky bases (e.g., DBU) suppresses E-isomer generation.

Purification Difficulties

  • Issue : Co-elution of Z/E isomers during column chromatography.

  • Solution : Gradient elution with hexane:ethyl acetate (9:1 to 4:6) .

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-methyl-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding thiazolidine derivative using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of thiazolidine derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents. Studies have reported that modifications in the structure can enhance these activities significantly.

Anticancer Properties

Thiazolidinones have been investigated for their anticancer potential. The compound's unique structure allows it to interact with cellular targets involved in cancer proliferation. Preliminary studies suggest that it may induce apoptosis in cancer cells, although further research is necessary to elucidate the mechanisms involved.

Anti-inflammatory Effects

The anti-inflammatory properties of thiazolidinones are well-documented. This compound may inhibit pro-inflammatory cytokines and enzymes, providing a pathway for therapeutic applications in inflammatory diseases.

Case Studies

StudyFocusFindings
Study 1 Antimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus with MIC values lower than standard antibiotics .
Study 2 Anticancer ActivityInduced apoptosis in human breast cancer cells through mitochondrial pathways .
Study 3 Anti-inflammatory EffectsReduced levels of TNF-alpha and IL-6 in animal models of arthritis .

Mechanism of Action

The mechanism of action of (5Z)-3-methyl-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Compound A : (5Z)-5-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

  • Key features :
    • 3-(2-phenylethyl) group instead of 3-methyl.
    • Pyrazole substituted with 1,3-diphenyl groups.
  • Diphenylpyrazole may improve thermal stability due to rigid, planar geometry.

Compound B : (5Z)-5-{[3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

  • Key features :
    • 3,4-Dimethoxyphenyl substituent on the pyrazole.
  • Dimethoxy substitution could enable stronger hydrogen bonding with proteins or DNA.

Compound C : (5Z)-3-Hexyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one

  • Key features :
    • 3-Hexyl chain instead of 3-methyl.
    • Pyrazole substituted with 2-methyl-4-propoxyphenyl .
  • Impact: The hexyl group significantly increases lipophilicity, favoring interactions with lipid membranes but reducing aqueous solubility.

Compound D : (5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

  • Key features :
    • 2-Hydroxybenzylidene substituent instead of pyrazolylmethylidene.
  • Impact :
    • The hydroxy group enables intramolecular hydrogen bonding (S(6) motif) and dimerization via intermolecular interactions (R₂²(7) and R₂²(10) motifs), stabilizing the crystal lattice .
    • Reduced aromaticity compared to pyrazole derivatives may decrease planarity and π-stacking efficiency.

Research Findings and Implications

  • Synthetic Routes: Analogous compounds are synthesized via condensation reactions (e.g., K₂CO₃-mediated coupling of thiazolidinones with aldehydes or pyrazole derivatives) .
  • Crystallography : Structural analysis of analogs (e.g., Compound D) employs SHELXL for refinement and ORTEP-3 for visualization, confirming planar geometries and hydrogen-bonding motifs .
  • Structure-Activity Relationships (SAR) :
    • Lipophilic groups (e.g., propoxy, hexyl) enhance bioavailability but may reduce solubility.
    • Electron-donating substituents (methoxy, hydroxy) improve polar interactions in binding pockets.

Biological Activity

(5Z)-3-methyl-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolidinone core linked to a pyrazole moiety, which is known for its diverse pharmacological properties. The structure can be represented as follows:

\text{ 5Z 3 methyl 5 1 phenyl 3 3 propoxyphenyl 1H pyrazol 4 yl methylidene}-2-thioxo-1,3-thiazolidin-4-one}

Biological Activity Overview

Research indicates that compounds with thiazolidinone and pyrazole structures exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Below is a summary of key findings regarding the biological activity of this specific compound.

Anticancer Activity

Several studies have explored the anticancer potential of similar thiazolidinone derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Compound AHeLa10.5
Compound BMCF715.2
(5Z)-3-methyl...A37512.0

The compound's mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Activity

The antimicrobial activity of thiazolidinones has been well-documented. The compound's structure suggests potential efficacy against both bacterial and fungal pathogens.

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Candida albicans16 µg/mL

These findings indicate that the compound could serve as a lead for developing new antimicrobial agents.

Anti-inflammatory Effects

Research has also indicated that thiazolidinone derivatives possess anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2.

Case Studies

Case Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of a related thiazolidinone derivative in vivo using xenograft models. The results demonstrated a significant reduction in tumor size compared to control groups, suggesting that the compound effectively inhibits tumor growth through apoptotic pathways.

Case Study 2: Antimicrobial Testing
In another study, derivatives similar to (5Z)-3-methyl... were tested against clinical isolates of Escherichia coli and Klebsiella pneumoniae. The results showed promising antimicrobial activity, supporting the potential use of these compounds in treating infections caused by resistant strains.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (5Z)-3-methyl-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one?

  • Methodological Answer : The core thiazolidinone ring is typically synthesized via condensation of a substituted benzaldehyde derivative (e.g., 1-phenyl-3-(3-propoxyphenyl)-1H-pyrazole-4-carbaldehyde) with thiosemicarbazide under acidic conditions. Cyclization occurs via refluxing in ethanol or methanol, forming the Schiff base intermediate followed by intramolecular thiolactamization . Purification involves recrystallization from DMF/EtOH (1:1) .

Q. How is the structural identity of this compound confirmed?

  • Methodological Answer : Characterization relies on spectroscopic techniques:

  • FT-IR : Peaks at ~1702 cm⁻¹ (C=O stretch) and ~1610 cm⁻¹ (C=N stretch) confirm the thiazolidinone core .
  • NMR : Distinct signals for the Z-configuration of the methylidene group (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 3.8–4.2 ppm for propoxy groups) .
  • Elemental Analysis : Quantitative C, H, N, S values validate stoichiometry .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : Initial screens focus on antimicrobial and antioxidant assays. For example:

  • Antimicrobial : Disk diffusion tests against S. aureus and E. coli with MIC values compared to standard antibiotics .
  • Antioxidant : DPPH radical scavenging assays (IC₅₀ values reported) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer :

  • Solvent Selection : Replacing ethanol with DMF enhances solubility of aromatic intermediates, reducing side products .
  • Catalysts : Triethylamine (Et₃N) improves cyclization efficiency by neutralizing acidic byproducts .
  • Temperature Control : Stepwise heating (60°C → reflux) minimizes decomposition of the Schiff base intermediate .

Q. What computational strategies are used to predict biological targets and binding modes?

  • Methodological Answer :

  • Molecular Docking : Software like AutoDock Vina models interactions with enzymes (e.g., 14-α-demethylase, PDB: 3LD6). The methylidene and thioxo groups show hydrogen bonding with active-site residues .
  • DFT Calculations : Optimize geometry and electron density maps to identify reactive sites (e.g., C5 methylidene as an electrophilic hotspot) .

Q. How do structural modifications (e.g., substituent variations) affect bioactivity?

  • Methodological Answer :

  • SAR Studies : Replacing the 3-propoxyphenyl group with electron-withdrawing groups (e.g., nitro) enhances antimicrobial activity but reduces solubility. Conversely, methoxy substituents improve antioxidant capacity .
  • Crystallography : X-ray structures (e.g., CCDC entries) reveal planar conformations critical for π-π stacking with biological targets .

Q. How can contradictory data in biological assays be resolved?

  • Methodological Answer :

  • Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
  • Metabolic Stability Tests : LC-MS/MS analysis identifies degradation products that may interfere with activity measurements .
  • Control Experiments : Use knockout models (e.g., CYP450 enzymes) to assess off-target interactions .

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